N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophene moiety and a 3-methanesulfonylbenzamide group.
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S3/c1-24(20,21)10-4-2-3-9(7-10)14(19)18-15-17-11(8-22-15)12-5-6-13(16)23-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIJYPCETLLAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide typically involves a multi-step process. The starting material, 4-(5-chlorothiophen-2-yl)thiazol-2-amine, is synthesized through a series of reactions including halogenation and cyclization . The final step involves the coupling of the thiazole derivative with 3-methanesulfonylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its anti-inflammatory and analgesic properties.
Medicine: Potential candidate for the development of new anti-inflammatory drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Key Observations:
- Electron-withdrawing groups : The target compound’s methanesulfonyl group may enhance polarity and metabolic stability compared to acetamide (851469-04-0) or morpholine (338749-93-2) derivatives .
- Aromatic vs.
Physicochemical Properties
While exact data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogs:
- Molecular weight: The target compound (MW ≈ 397 g/mol) is smaller than the tetrahydroisoquinoline analog (MW 516 g/mol) , favoring better bioavailability.
- Polarity : Methanesulfonyl and nitro groups increase hydrophilicity compared to morpholine or thiophene-acetamide derivatives .
- Stability : The 5-chlorothiophene moiety likely enhances resistance to oxidative degradation, a feature shared with 851469-04-0 and 313395-73-2 .
Functional Implications
- Antimicrobial activity : Chlorothiophene-thiazole hybrids (e.g., 851469-04-0) are associated with antibacterial effects, likely due to membrane disruption .
- Solubility vs. permeability : The target compound’s balance of sulfonyl polarity and thiophene hydrophobicity may optimize drug-like properties compared to bulkier analogs .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, notably as an anti-inflammatory and analgesic agent.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a thiophene ring, and a methanesulfonyl group attached to a benzamide core. This unique configuration contributes to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14ClN2O3S2 |
| Molecular Weight | 358.86 g/mol |
| CAS Number | 896285-75-9 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the inflammatory process. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins. By blocking these enzymes, the compound reduces inflammation and alleviates pain.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that it can effectively reduce the production of inflammatory cytokines in various cell lines. For instance:
- A study involving lipopolysaccharide-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .
Analgesic Properties
In animal models, this compound has been evaluated for its analgesic effects. The results indicated that it significantly reduced pain responses in models of acute pain, such as the formalin test and hot plate test. The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for development as a therapeutic agent .
Comparative Studies
To further understand the efficacy of this compound, comparative studies with similar compounds have been conducted:
| Compound | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|
| This compound | High | High |
| Aspirin | Moderate | High |
| Ibuprofen | Moderate | Very High |
These studies highlight the compound's promising profile compared to established anti-inflammatory agents.
Clinical Relevance
While extensive clinical trials are still needed, preliminary findings suggest that this compound could be beneficial for patients suffering from chronic inflammatory conditions such as arthritis or other pain-related disorders. Its ability to target COX enzymes specifically provides a pathway for developing more selective anti-inflammatory therapies with potentially fewer side effects than traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
